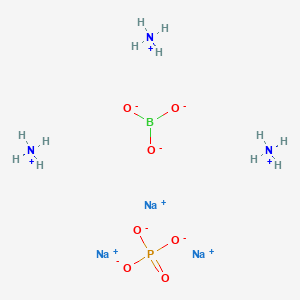
Ammonium sodium borate phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sodium borate phosphate is a complex inorganic compound that combines the properties of ammonium, sodium, borate, and phosphate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ammonium sodium borate phosphate typically involves the reaction of ammonium phosphate with sodium borate under controlled conditions. One common method is to dissolve ammonium phosphate and sodium borate in water, followed by controlled evaporation to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale mixing of the reactants in reactors, followed by crystallization and purification processes. The use of high-purity reagents and precise control of reaction parameters are crucial to obtain a product with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium borate phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with certain metal salts, it can form insoluble precipitates.
Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different borate and phosphate species.
Thermal Decomposition: Upon heating, it may decompose into simpler compounds such as boron oxide, sodium phosphate, and ammonia.
Common Reagents and Conditions
Reagents: Common reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and metal salts (e.g., calcium chloride).
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
Precipitation Reactions: Formation of metal borates and phosphates.
Acid-Base Reactions: Formation of boric acid, sodium phosphate, and ammonia.
Thermal Decomposition: Formation of boron oxide, sodium phosphate, and ammonia gas.
Scientific Research Applications
Ammonium sodium borate phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.
Biology: Employed in biological assays and as a nutrient source in microbiological media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: Utilized in the production of fertilizers, flame retardants, and as a component in specialty glass and ceramics.
Mechanism of Action
The mechanism of action of ammonium sodium borate phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential nutrients such as boron and phosphorus, which are crucial for cellular functions. In chemical reactions, its unique combination of borate and phosphate ions allows it to participate in complexation and precipitation reactions, influencing the behavior of other compounds in the system.
Comparison with Similar Compounds
Similar Compounds
Ammonium Phosphate: A common fertilizer and reagent in chemical synthesis.
Sodium Borate: Used in detergents, cosmetics, and as a buffer in biochemical assays.
Borate Phosphate: A mixed anion compound with distinct properties compared to borophosphates.
Uniqueness
Ammonium sodium borate phosphate is unique due to its combination of ammonium, sodium, borate, and phosphate ions, which imparts it with a wide range of chemical and physical properties. This makes it versatile for various applications, from agriculture to advanced scientific research.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique chemical properties and diverse applications make it a valuable subject of study in both academic and industrial settings.
Properties
CAS No. |
69102-85-8 |
|---|---|
Molecular Formula |
BH12N3Na3O7P |
Molecular Weight |
276.87 g/mol |
IUPAC Name |
triazanium;trisodium;borate;phosphate |
InChI |
InChI=1S/BO3.3H3N.3Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;3*1H3;;;;(H3,1,2,3,4)/q-3;;;;3*+1; |
InChI Key |
JYJCZJJBIDCMEG-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















